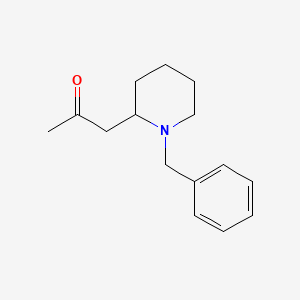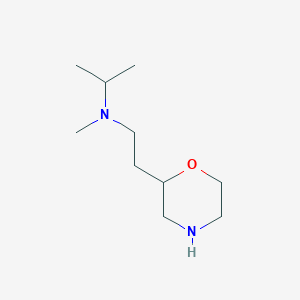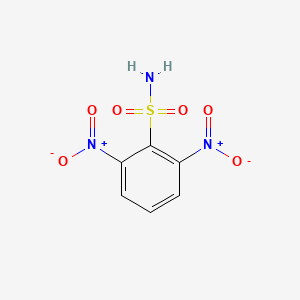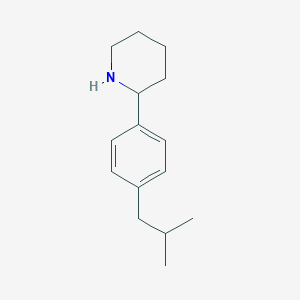![molecular formula C5H13ClN2O2S B13538709 N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride is a novel compound that has garnered attention in scientific research due to its promising biological properties and potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted methanesulfonamide derivatives.
科学的研究の応用
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
(2-aminocyclopropyl)phenyl derivatives: Used as imaging agents in medical research.
Uniqueness
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride stands out due to its unique combination of a cyclopropyl group and a methanesulfonamide group, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C5H13ClN2O2S |
|---|---|
分子量 |
200.69 g/mol |
IUPAC名 |
N-[(1-aminocyclopropyl)methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-5(6)2-3-5;/h7H,2-4,6H2,1H3;1H |
InChIキー |
LWOBGCGTLFVFPN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCC1(CC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)




![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)






